3-Hydroxypyridine Exists >99.9% as the Aromatic Hydroxy Tautomer, While 2-Hydroxypyridine is 85% Pyridone – A Critical Difference for Ligand Design
In aqueous solution at 25°C, 3-hydroxypyridine exhibits a tautomeric equilibrium constant K_T = [hydroxy]/[pyridone] > 1000 (i.e., >99.9% hydroxy form), whereas 2-hydroxypyridine has K_T = 0.18 (85% pyridone, 15% hydroxy) [1]. This direct head-to-head comparison under identical UV spectroscopy conditions shows that 3-hydroxypyridine is uniquely suited for applications requiring a fixed aromatic hydroxyl without lactam interference [1].
| Evidence Dimension | Tautomeric equilibrium constant (K_T = [hydroxy]/[pyridone]) in water |
|---|---|
| Target Compound Data | K_T > 1000 (>99.9% hydroxy tautomer) |
| Comparator Or Baseline | 2-Hydroxypyridine: K_T = 0.18 (85% pyridone, 15% hydroxy) |
| Quantified Difference | >5500-fold higher hydroxy tautomer fraction for 3-hydroxypyridine |
| Conditions | UV spectroscopy in water, 25°C, pH 7.0 |
Why This Matters
For researchers designing metal chelators or hydrogen-bond donors, substituting 3-hydroxypyridine with 2-hydroxypyridine would drastically alter the available binding geometry and electronic distribution, invalidating prior structure-activity relationships.
- [1] Beak, P.; Fry, F. S.; Lee, J.; Steele, F. (1976). Tautomerism of hydroxypyridines in aqueous solution. Journal of the American Chemical Society, 98(1), 171–176. View Source
